molecular formula C19H22FN3OS B3166687 [4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine CAS No. 913247-58-2

[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine

Cat. No. B3166687
CAS RN: 913247-58-2
M. Wt: 359.5 g/mol
InChI Key: ZBLSOFNGDJVPQW-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative . Piperazine derivatives have been found to exhibit a variety of biological activities, including acting as inhibitors of human Equilibrative Nucleoside Transporters (ENTs) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a phenyl group that is substituted with a fluorine atom . It also contains a thioether linkage and an amine group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, studies on similar compounds suggest that the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for their inhibitory effects on ENT1 and ENT2 .

Mechanism of Action

Target of Action

The primary target of [4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .

Mode of Action

This compound interacts with ENTs and inhibits their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound acts as a non-competitive inhibitor . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can disrupt nucleotide synthesis and the regulation of adenosine function . The specific downstream effects would depend on the cellular context and the particular nucleosides involved.

Pharmacokinetics

The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This could potentially influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of this compound is the inhibition of ENTs, leading to reduced nucleoside transport . This can have various molecular and cellular effects, depending on the specific roles of the affected nucleosides in the cell. For instance, it could disrupt nucleotide synthesis and adenosine regulation .

Future Directions

The future directions for this compound could involve further studies to improve its potency and selectivity, leading to the development of useful pharmacological agents . Additionally, its potential as an atypical antipsychotic agent could be explored .

properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3OS/c1-14(25-16-8-6-15(21)7-9-16)19(24)23-12-10-22(11-13-23)18-5-3-2-4-17(18)20/h2-9,14H,10-13,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLSOFNGDJVPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine
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[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine

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